[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Overview
Description
[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid is a useful research compound. Its molecular formula is C14H15BN2O4 and its molecular weight is 286.09 g/mol. The purity is usually 95%.
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Biological Activity
[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid is a synthetic boronic acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of boronic acids known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections.
The molecular formula of this compound is C₁₄H₁₅BN₂O₄, with a molecular weight of approximately 275.15 g/mol. The structure features an indole ring substituted with a cyano group and a boronic acid moiety, which is critical for its biological interactions.
Antioxidant Activity
Recent studies have demonstrated that boronic acids exhibit significant antioxidant properties. For instance, related compounds have shown high efficacy in scavenging free radicals, with IC50 values indicating potent activity. The antioxidant potential is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against common pathogens. In vitro studies suggest that this compound effectively inhibits the growth of Escherichia coli at concentrations around 6.50 mg/mL, demonstrating its potential as an antibacterial agent .
Anticancer Activity
The compound has shown promising results in anticancer assays. For example, it exhibits selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer), with an IC50 value of 18.76 ± 0.62 µg/mL, while showing minimal toxicity to healthy cell lines . This selective action highlights its potential utility in cancer therapeutics.
Enzyme Inhibition
The compound also displays inhibitory effects on various enzymes critical in metabolic processes:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL
These activities suggest that the compound may have applications in treating conditions associated with enzyme dysregulation .
Case Studies and Research Findings
A study focused on the formulation of creams containing boronic acid derivatives demonstrated that these compounds not only possess inherent biological activity but also enhance the therapeutic efficacy of topical applications. The formulations were subjected to dermatological and microbiological testing, confirming their safety and effectiveness for skin applications .
Comparative Biological Activity Table
Activity Type | IC50 Value | Remarks |
---|---|---|
Antioxidant | 0.11 ± 0.01 µg/mL | High scavenging activity |
Antibacterial | 6.50 mg/mL | Effective against E. coli |
Anticancer (MCF-7) | 18.76 ± 0.62 µg/mL | Selective cytotoxicity |
Acetylcholinesterase | 115.63 ± 1.16 µg/mL | Moderate inhibition |
Butyrylcholinesterase | 3.12 ± 0.04 µg/mL | Strong inhibition |
Antiurease | 1.10 ± 0.06 µg/mL | High inhibition |
Antithyrosinase | 11.52 ± 0.46 µg/mL | Moderate inhibition |
Properties
IUPAC Name |
[7-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11(15(19)20)7-9-5-4-6-10(8-16)12(9)17/h4-7,19-20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERWFCXSLKQYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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